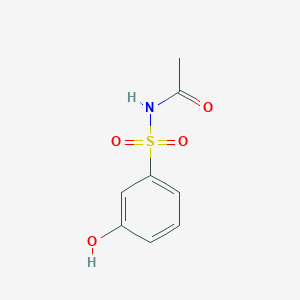

N-(3-hydroxyphenyl)sulfonylacetamide

Description

Properties

Molecular Formula |

C8H9NO4S |

|---|---|

Molecular Weight |

215.23 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)sulfonylacetamide |

InChI |

InChI=1S/C8H9NO4S/c1-6(10)9-14(12,13)8-4-2-3-7(11)5-8/h2-5,11H,1H3,(H,9,10) |

InChI Key |

VKQQQVOMZCEEGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=CC(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Hydroxyphenyl Sulfonylacetamide and Analogous Compounds

Direct Synthetic Routes

Strategies from Substituted Benzenesulfonamides

A primary strategy for the synthesis of N-acylsulfonamides is the acylation of a corresponding benzenesulfonamide (B165840) derivative. In the case of N-(3-hydroxyphenyl)sulfonylacetamide, the logical precursor would be 3-hydroxybenzenesulfonamide (B1593927). The general approach involves the reaction of the sulfonamide with an acetylating agent, typically in the presence of a base to facilitate the deprotonation of the sulfonamide nitrogen, thereby increasing its nucleophilicity.

Common acetylating agents for this transformation include acetyl chloride or acetic anhydride (B1165640). The reaction is often carried out in an aprotic solvent, and the choice of base can vary, with common options being pyridine (B92270) or triethylamine. These bases also serve to neutralize the acidic byproduct of the reaction (e.g., HCl if acetyl chloride is used).

Table 1: General Reaction Parameters for N-acylation of Benzenesulfonamides

| Parameter | Description |

| Starting Material | Substituted Benzenesulfonamide |

| Acylating Agent | Acetyl Chloride or Acetic Anhydride |

| Base | Pyridine, Triethylamine, or other non-nucleophilic base |

| Solvent | Dichloromethane, Chloroform, Tetrahydrofuran, or other aprotic solvents |

| Temperature | Typically room temperature, but can be heated to drive the reaction |

Approaches Utilizing Acetic Anhydride Derivatization

Acetic anhydride is a widely used and effective reagent for the N-acetylation of sulfonamides. This method is generally preferred over acetyl chloride due to its lower cost and the less corrosive nature of the acetic acid byproduct. The reaction mechanism involves the nucleophilic attack of the sulfonamide nitrogen on one of the carbonyl carbons of acetic anhydride, followed by the elimination of an acetate (B1210297) ion.

The reaction of a sulfonamide with acetic anhydride can be performed under neutral conditions, but it is often accelerated by the addition of an acid or base catalyst. Acid catalysis, for instance with a catalytic amount of sulfuric acid, can activate the anhydride. Alternatively, base catalysis, as mentioned previously, enhances the nucleophilicity of the sulfonamide.

Synthesis of Related Sulfonylacetamide Scaffolds

The synthesis of scaffolds related to this compound provides valuable insights into the chemical space around this core structure. These methodologies include coupling reactions to introduce the sulfonylacetamide moiety onto different aromatic rings and the derivatization of existing sulfonylacetamide-containing molecules.

Coupling Reactions with Phenetidine Derivatives

While not a direct synthesis of a sulfonylacetamide, the acylation of phenetidine derivatives to form acetamides provides a relevant example of forming the N-acetyl bond on an analogous aromatic amine. For instance, the synthesis of phenacetin (B1679774) involves the reaction of p-phenetidine (B124905) (p-ethoxyaniline) with acetic anhydride. missouri.educhegg.com This reaction is typically carried out in the presence of a buffer, such as sodium acetate, to control the pH, as the amino group of p-phenetidine needs to be sufficiently nucleophilic to attack the acetic anhydride. missouri.edu This highlights a key consideration in the synthesis of N-acyl aromatic compounds: the management of the reactivity of the aromatic amine.

Derivatization of Sulfamethoxazole (B1682508) and Analogs

Sulfamethoxazole, an antibiotic containing a sulfonylacetamide-like structure (sulfonamide linked to an N-acetylated aminoxazole ring), serves as a versatile starting material for the synthesis of various derivatives. nih.govresearchgate.net The amino group on the benzene (B151609) ring of sulfamethoxazole can be readily modified to introduce new functionalities. For example, it can be reacted with aldehydes to form Schiff bases, which can then be further modified. nih.gov Additionally, the sulfonamide nitrogen can potentially be a site for further derivatization, although this is less common. These derivatizations of a pre-existing, complex sulfonylacetamide-like molecule demonstrate the robustness of this scaffold and its tolerance to a range of reaction conditions. researchgate.net

Table 2: Examples of Sulfamethoxazole Derivatization Reactions

| Reactant | Reagent | Product Type |

| Sulfamethoxazole | Aromatic aldehyde | Schiff base |

| Sulfamethoxazole derivative | Chloroacetyl chloride | β-lactam ring formation |

Introduction of Sulfonylacetamide Moiety into Heterocyclic Systems

The sulfonylacetamide moiety can be introduced into various heterocyclic systems to generate compounds with potential biological activity. mdpi.com One common approach involves the reaction of a heterocyclic amine with a sulfonyl chloride that already contains the acetamide (B32628) group or a precursor to it. Alternatively, a sulfonamide can be first installed on the heterocyclic ring, followed by N-acetylation. mdpi.com The choice of synthetic route depends on the specific heterocyclic system and the availability of starting materials. The introduction of sulfonamide groups onto five-membered heterocyclic rings has been noted to often result in potent biological inhibitors. mdpi.com

Advanced Synthetic Strategies and Innovations

Modern organic synthesis has ushered in an era of novel catalytic systems and reaction pathways for constructing sulfonamides. These methods often provide milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to traditional approaches. A significant innovation is the use of photoredox catalysis, which enables the synthesis of sulfonamides from a wide array of starting materials, including those that are unreactive under conventional conditions. acs.org This strategy often involves the synergetic action of a photocatalyst and a copper catalyst to generate sulfonyl radical intermediates, which are then trapped by amines to form the desired sulfonamide product in a single step. acs.org

Another advanced approach involves the direct, site-selective functionalization of C-H bonds to introduce a sulfonyl group. For instance, a two-step, one-pot procedure can convert aryl C-H bonds into valuable sulfinate precursors, which are then readily transformed into sulfonamides. nih.gov This method circumvents the need for pre-functionalized starting materials like aryl halides or boronic acids. nih.gov Such strategies represent a paradigm shift, allowing for the late-stage functionalization of complex molecules, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

The creation of complex derivatives of this compound often requires multi-step synthetic sequences to build the desired molecular architecture. These protocols are designed to sequentially introduce different functional groups and structural motifs, allowing for precise control over the final product.

A representative multi-step approach might involve the initial synthesis of a core sulfonamide, followed by further functionalization. For example, a related N-aryl sulfonamide, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, can be synthesized by reacting 2-aminophenol (B121084) with 4-methylbenzenesulfonyl chloride. nih.govresearchgate.net This core structure can then be subjected to further reactions, such as alkylation or acylation at the hydroxyl or sulfonamide nitrogen positions, to generate more complex derivatives.

An illustrative example of a multi-step synthesis for a complex sulfonamide-containing therapeutic is the pathway developed for an aza-analogue of Probenecid. mdpi.com This synthesis involves several discrete steps, including the formation of a sulfenamide (B3320178) from a diaryldisulfide, followed by an NH transfer reaction to create the sulfonimidamide core, and finally, ester hydrolysis to yield the target carboxylic acid. mdpi.com Such pathways highlight the strategic planning required to assemble complex bioactive molecules.

A more elaborate multi-step synthesis is demonstrated in the preparation of N-phenylacetamide derivatives bearing a 4-arylthiazole moiety. nih.gov While not a sulfonylacetamide, the synthetic logic is directly applicable. The sequence involves:

Protection: A functional group on the starting aniline (B41778) (p-phenylenediamine) is protected using a tert-butyloxycarbonyl (BOC) group.

Amide Formation: The remaining amino group is acylated.

Deprotection: The BOC group is removed to reveal the free amine.

Isothiocyanate Formation: The amine is converted into an isothiocyanate.

Thiourea (B124793) Synthesis: The isothiocyanate is reacted with ammonia.

Condensation: The resulting thiourea is condensed with an α-bromoketone to form the final thiazole-containing product. nih.gov

This type of modular, step-by-step assembly allows for the systematic variation of different parts of the molecule to create a library of complex derivatives.

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | Sulfonamide Formation | Propan-1-amine, 4-methylbenzenesulfonyl chloride, Na₂CO₃ | Formation of the initial N-alkyl sulfonamide intermediate. |

| 2 | Acylation | N-propyl benzenesulfonamide intermediate, 3-chlorobenzoyl chloride | Introduction of a benzoyl group to create the final complex amide derivative. |

Regioselectivity is a critical consideration in the synthesis of derivatives of this compound. The positions of substituents on the hydroxyphenyl ring significantly influence the molecule's properties. The hydroxyl (-OH) and sulfonylacetamide (-NHSO₂CH₂C(O)NH₂) groups are ortho-, para-directing and meta-directing groups, respectively, which guide the placement of incoming electrophiles during subsequent functionalization reactions.

When functionalizing the N-(3-hydroxyphenyl) moiety, there is a competition between reactions at several positions:

O-Functionalization: Reaction at the phenolic hydroxyl group (e.g., O-alkylation or O-acylation).

C-Functionalization: Electrophilic substitution on the aromatic ring, primarily at the positions ortho and para to the powerful activating hydroxyl group (C2, C4, and C6 positions).

N-Functionalization: Reaction at the sulfonamide nitrogen.

Controlling the outcome of these competing reactions is a key synthetic challenge. For instance, in the acylation of phenols, reaction conditions determine whether O-acylation (forming an ester) or C-acylation (a Friedel-Crafts reaction forming a hydroxyketone) occurs. mdpi.com Zeolite catalysts, for example, have been used to selectively promote C-acylation of phenol (B47542) with benzoic acid, favoring the formation of p-hydroxybenzophenone over the O-acylated phenylbenzoate. mdpi.com This principle is directly analogous to sulfonylation and other functionalization reactions on the this compound scaffold.

Modern methods have been developed for the highly regioselective C-H functionalization of phenols. nih.gov For example, cobalt-catalyzed reactions can selectively introduce thioether groups at the ortho position to the hydroxyl group. nih.gov Similarly, indium-catalyzed reactions can achieve C-H allylation either para or ortho to the hydroxyl group, depending on the specific structure of the reacting partner. nih.gov These advanced catalytic systems provide precise control over where new functional groups are installed on the phenyl ring, enabling the synthesis of specific isomers that would be difficult to obtain using classical methods.

| Reaction Type | Catalyst/Reagent System | Position Selectivity | Reference |

|---|---|---|---|

| Benzoylation | H-Y Zeolites | Favors para-C-acylation over O-acylation | mdpi.com |

| Thiolation | Co(II) catalyst with Acetic Anhydride | ortho-C-H Functionalization | nih.gov |

| Allylation | In(OTf)₃ with Aryl Vinyldiazoacetates | para-C-H Allylation | nih.gov |

| Allylation | In(OTf)₃ with Alkyl Vinyldiazoacetates | ortho-C-H Allylation | nih.gov |

| Aminomethylation | Copper/N-COP-1 | ortho-C-H Functionalization | nih.gov |

Molecular Mechanisms of Biological Activity

Enzyme Inhibition Profiles

Extensive literature searches did not yield specific data on the inhibitory activity of N-(3-hydroxyphenyl)sulfonylacetamide against the enzyme targets outlined below. Scientific studies detailing the direct inhibition constants (Kᵢ) or IC₅₀ values for this specific compound are not available in the public domain. The following sections reflect the absence of specific research findings for this compound.

Carbonic Anhydrase Isoform Inhibition (e.g., hCA I, II, IX, XII)

No specific studies were found that investigated the inhibitory effects of this compound on human carbonic anhydrase isoforms I, II, IX, or XII. While sulfonamides are a well-known class of carbonic anhydrase inhibitors, the activity of this particular derivative has not been reported.

Histone Deacetylase (HDAC) Inhibition

There is no available research documenting the activity of this compound as a histone deacetylase inhibitor.

Tyrosinase Inhibition

The potential for this compound to inhibit tyrosinase has not been described in the scientific literature.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

No data is available regarding the inhibitory profile of this compound against cyclooxygenase or lipoxygenase enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

The inhibitory activity of this compound towards acetylcholinesterase and butyrylcholinesterase has not been reported in published research.

Interaction with Specific Molecular Targets

Due to the lack of specific research on this compound, there is no information available regarding its interaction with specific molecular targets.

Binding Site Analysis through Molecular Modeling

Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a ligand such as this compound interacts with a biological target at the atomic level. These computational simulations place the ligand into the binding site of a protein to determine the most stable binding conformation and estimate the strength of the interaction. For sulfonamide derivatives, docking studies have revealed characteristic binding patterns that are crucial for their biological activity.

Key interactions typically observed for sulfonamide-based compounds include:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor and acceptor, frequently forming critical hydrogen bonds with amino acid residues in the active site of an enzyme. The hydroxyl (-OH) group on the phenyl ring of this compound can also participate in these interactions.

Hydrophobic Interactions: The phenyl ring of the molecule often engages in hydrophobic or π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket.

Metal Coordination: In metalloenzymes, the sulfonamide moiety is known to coordinate with the catalytic metal ion. For instance, in carbonic anhydrases, the sulfonamide nitrogen binds directly to the zinc ion (Zn²⁺) in the active site, a key interaction for potent inhibition. mdpi.com

In a representative molecular docking study of a sulfonamide derivative with the enzyme carbonic anhydrase II, the compound demonstrated a high binding affinity, evidenced by a low docking score. The stability of the interaction was attributed to metal coordination with the active site Zn²⁺ ion and a strong hydrogen bond with the residue Thr199, which is known to be essential for inhibition. mdpi.com Such computational analyses provide a foundational understanding of the specific atomic interactions that govern the inhibitory potential of this compound against its enzymatic targets.

Table 1: Common Interactions in Binding Site Analysis of Sulfonamide Derivatives

| Interaction Type | Key Functional Group(s) | Interacting Amino Acid Residues (Examples) | Target Enzyme Example |

|---|---|---|---|

| Hydrogen Bonding | Sulfonamide (-SO₂NH-), Hydroxyl (-OH) | Serine, Threonine, Aspartate, Glutamate | Multiple |

| Metal Coordination | Sulfonamide (-SO₂NH-) | (Active Site Metal Ion) | Carbonic Anhydrase (Zn²⁺) |

| Hydrophobic / π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | BRD4 nih.gov |

Enzyme-Ligand Complex Stability Studies

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability and dynamic behavior of the enzyme-ligand complex over time. These simulations provide insights into the physical movements of the atoms and molecules, helping to confirm whether the binding mode predicted by docking is stable in a dynamic, solvated environment.

The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A low and stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) indicates that the complex remains in a stable conformation without significant structural changes. acs.org

In studies involving other sulfonamide inhibitors, MD simulations have confirmed the stability of their interaction within the enzyme's active site. acs.orgpeerj.commdpi.com For example, an analysis of a sulfonamide inhibitor bound to carbonic anhydrase revealed that the key interactions, such as the coordination between the sulfonamide nitrogen and the catalytic zinc ion, were maintained throughout the entire simulation. acs.org The RMSD values for the protein backbone stabilized quickly, confirming that the ligand's presence did not induce instability in the enzyme's structure. acs.org These studies underscore the ability of sulfonamide compounds to form durable and stable complexes with their target enzymes, a prerequisite for sustained biological activity.

Pharmacological Pathways and Cellular Efficacy in Preclinical Models

Antimicrobial Mechanisms of Action (e.g., Antitubercular Activity)

The foundational mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). frontiersrj.comajchem-b.com This enzyme is critical for bacteria as it catalyzes a key step in the synthesis of folic acid (vitamin B9). Bacteria must synthesize their own folic acid, which is an essential precursor for the synthesis of nucleotides and certain amino acids required for DNA replication and cell growth. By acting as a structural analog to the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the enzyme's active site, halt folic acid production, and thereby prevent bacterial proliferation. ajchem-b.com

In the context of antitubercular activity, while folic acid synthesis inhibition is a plausible mechanism, other targets in Mycobacterium tuberculosis have been identified for related compounds. One significant pathway involves the inhibition of mycolic acid biosynthesis. plos.org Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing a thick, waxy barrier that is crucial for the bacterium's survival and virulence. nih.gov Compounds that disrupt the enzymes involved in mycolic acid elongation, such as the β-hydroxyacyl-ACP dehydratase complex (composed of HadA, HadB, and HadC), have shown potent antitubercular effects. plos.org It is plausible that this compound could exert its antitubercular activity through one or both of these established mechanisms.

Anticancer Activity Mechanisms (e.g., UBA5 E1 enzyme inhibition)

Recent research has identified the ubiquitin-fold modifier 1 (UFM1) conjugation pathway, also known as UFMylation, as a promising target for anticancer therapies. biorxiv.org This pathway is initiated by the UFM1-activating enzyme (E1), UBA5. researchgate.netbiorxiv.org The UBA5 enzyme catalyzes the first critical step: the ATP-dependent activation of UFM1, which is then transferred to a conjugating enzyme (E2) and ultimately attached to target proteins. nih.govnih.gov

The UFMylation pathway plays a significant role in cellular processes that promote cancer cell survival and proliferation, particularly in response to endoplasmic reticulum stress. researchgate.net Consequently, inhibiting the UBA5 enzyme can disrupt these survival pathways and sensitize cancer cells to stress, leading to cell death.

Small-molecule inhibitors targeting UBA5 have been developed and studied. The mechanism of inhibition by some of these agents involves the formation of a stable, covalent adduct with UFM1 within the active site of UBA5. researchgate.netnih.gov This UFM1-inhibitor adduct effectively mimics a key reaction intermediate but cannot be processed further, thus locking the enzyme in an inactive state and blocking the entire UFMylation cascade. nih.gov Given that UBA5 is a key regulator of this pro-survival pathway in cancer, this compound's potential as an anticancer agent may be linked to its ability to function as a UBA5 inhibitor.

Table 2: Overview of UBA5 E1 Enzyme Inhibition Pathway

| Step | Process | Role of UBA5 | Effect of Inhibition |

|---|---|---|---|

| 1 | Activation | UBA5 uses ATP to adenylate the C-terminus of the UFM1 protein. | Inhibition prevents UFM1 activation, halting the cascade at its first step. |

| 2 | Thioester Formation | UFM1 is transferred to a catalytic cysteine residue on UBA5, forming a high-energy thioester bond. | Inhibitors can form a stable adduct, preventing this transfer. |

| 3 | Transfer to E2 | UBA5 transfers the activated UFM1 to the E2 conjugating enzyme, UFC1. | Blockade of UBA5 prevents the loading of UFM1 onto UFC1. |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of many sulfonamide-containing drugs are attributed to their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. frontiersrj.comopenaccesspub.org The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is typically induced at sites of inflammation. frontiersrj.com

By selectively inhibiting COX-2, compounds like this compound can reduce the production of inflammatory prostaglandins without affecting the protective functions of COX-1, which is a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. openaccesspub.org

Additionally, some sulfonamide derivatives have been shown to modulate inflammatory responses through other pathways. This can include the suppression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β), potentially by influencing key signaling pathways like nuclear factor kappa B (NF-κB). nih.gov This dual action—inhibiting prostaglandin (B15479496) synthesis and modulating cytokine release—provides a robust mechanism for the anti-inflammatory effects observed with this class of compounds.

Structure Activity Relationship Sar Studies

Impact of Phenyl Ring Substitutions

The phenyl ring of N-(3-hydroxyphenyl)sulfonylacetamide is a critical component for its biological activity. Modifications to this ring, including the position of the hydroxyl group and the introduction of other substituents, can significantly influence the compound's potency and selectivity.

The position of the hydroxyl group on the phenyl ring is a key determinant of the biological activity of phenylsulfonamide derivatives. While direct studies on this compound are limited, research on analogous structures, such as 2-phenylnaphthalenes, reveals that the placement of hydroxyl groups significantly impacts cytotoxicity. For instance, a hydroxyl group at certain positions can markedly promote activity, while its placement at other positions may slightly decrease it nih.gov. In the case of this compound, the meta-position of the hydroxyl group is a defining feature. Altering its position to ortho or para would likely result in different interactions with biological targets.

Furthermore, modifications to the hydroxyl group, such as esterification, have been shown to alter the biological profile of compounds. For example, the esterification of hydroxyl groups in flavonoids can decrease their ability to scavenge free radicals nih.gov. This suggests that the free hydroxyl group in this compound is likely crucial for its activity, potentially acting as a hydrogen bond donor or acceptor in interactions with target proteins.

The table below illustrates the influence of hydroxyl group positioning on the cytotoxic activity of 2-phenylnaphthalene (B165426) derivatives against the MCF-7 cell line, providing insight into how such modifications might affect related compounds.

| Compound | Naphthalene Ring Substitution | Phenyl Ring Substitution | IC50 (µM) |

| PNAP-6f | 6-OH | 4'-OH | 11.5 |

| PNAP-6g | 7-OH | 4'-OH | 5.2 |

| PNAP-6h | 6,7-diOH | 4'-OH | 4.8 |

| PNAP-6i | 6-OH | 3'-OH | 13.2 |

Data sourced from a study on synthetic 2-phenylnaphthalenes with hydroxyl groups. nih.gov

The introduction of halogens and alkyl groups to the phenyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its biological activity. Halogenation, for instance, can alter the electron density of the phenyl ring and influence binding affinities. In a series of sulfonylpiperazine analogs, the position of fluorine substitution on a phenyl ring had a significant effect on selectivity for different nicotinic acetylcholine (B1216132) receptor subtypes nih.gov.

Alkyl substitutions can also impact activity, often by influencing the compound's lipophilicity and how it fits into a binding pocket. The effect of alkyl substitution has been noted in various drug classes, where it can alter the activity pattern of the parent compound nih.gov. For this compound, the addition of halogens or small alkyl groups to the phenyl ring would be expected to fine-tune its activity and selectivity profile.

Modulations on the Sulfonyl Group

The sulfonyl group is a cornerstone of the this compound structure, playing a vital role in its chemical properties and biological interactions.

The sulfamoyl moiety (-SO2NH-) is a key functional group in many biologically active sulfonamides. It is known to be a zinc-binding group in metalloenzyme inhibitors, such as carbonic anhydrase inhibitors nih.gov. The sulfonamide moiety can interact with the catalytic zinc ion in the active site of these enzymes nih.gov. This interaction is often crucial for the inhibitory activity of the compound. In the context of this compound, the sulfamoyl group is likely a primary point of interaction with its biological target.

The table below shows the inhibitory activity (Ki) of several sulfonamides against different human carbonic anhydrase (hCA) isoforms, highlighting the importance of the sulfamoyl group for potent inhibition.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) |

| Benzamide-4-sulfonamide Derivative 1 | 334 | 8.9 | 5.5 | 0.8 |

| Benzamide-4-sulfonamide Derivative 2 | 5.3 | 0.7 | 0.6 | 0.5 |

Data adapted from a study on benzamide-4-sulfonamides as carbonic anhydrase inhibitors. researchgate.net

Modifications to the sulfonyl linkage can have a profound impact on the compound's stability and reactivity. For instance, in N-sulfonylhydrazones, the nature of the sulfonyl substituent influences their decomposition rsc.org. The aryl(sulfonyl)amino group can also act as a leaving group in intramolecular substitution reactions acs.org. While these examples are not direct analogs of this compound, they underscore the chemical versatility of the sulfonyl group and suggest that alterations to this linkage could be a strategy for developing prodrugs or modifying the compound's pharmacokinetic properties. Replacing the sulfur atom or altering its oxidation state would fundamentally change the geometry and electronic properties of the molecule, likely leading to a significant loss of activity.

Variations of the Acetamide (B32628) Moiety

In studies of acetamide-sulfonamide conjugates, the nature of the group attached to the acetamide nitrogen was found to be critical for activity nih.govmdpi.com. For example, linking different non-steroidal anti-inflammatory drugs (NSAIDs) to a sulfonamide through an acetamide linkage resulted in compounds with varying inhibitory potencies against urease nih.gov. This indicates that the substituent on the acetamide can significantly modulate the biological activity of the entire molecule.

The following table presents the urease inhibition data for a series of ibuprofen-sulfonamide conjugates, demonstrating the effect of modifying the sulfonamide portion while retaining the acetamide linkage.

| Conjugate (Ibuprofen + Sulfonamide) | % Inhibition | IC50 (µM) |

| Sulfathiazole | 90.6 | 9.95 ± 0.14 |

| Sulfadiazine | 72.8 | 39.42 ± 0.45 |

| Sulfamethoxazole (B1682508) | 86.1 | 13.39 ± 0.11 |

Data from a study on acetamide-sulfonamide-containing scaffolds as urease inhibitors. nih.gov

These findings suggest that while the acetamide group serves as a crucial linker, its appended substituents can be varied to optimize the compound's biological profile.

N-Substitution Effects

In studies of related N-hydroxy-alpha-phenylsulfonylacetamide derivatives, the introduction of various substituents on the nitrogen has led to significant variations in potency. For instance, research on analogous 4-arylsulfonylpiperidine-4-hydroxamic acids, which share a similar sulfonyl pharmacophore, has shown that N-substitution is a key determinant of activity. The synthesis and evaluation of a series of N-substituted derivatives revealed that specific groups could enhance both potency and selectivity. nih.gov One study highlighted an N-benzyl substituted compound that was approximately 5-fold and 92-fold more selective for MMP-9 over MMP-13 and TACE (TNF-alpha converting enzyme), respectively. researchgate.net This suggests that bulky, aromatic substituents on the nitrogen can occupy specific pockets within the enzyme's active site, leading to improved affinity and selectivity.

The table below summarizes the effect of different N-substitutions on the inhibitory activity of a series of arylsulfone piperidine-4-hydroxamate derivatives against MMP-9, illustrating the impact of these modifications.

| Compound | N-Substituent | MMP-9 IC₅₀ (nM) | Selectivity (vs. MMP-13) |

|---|---|---|---|

| 1 | -H (unsubstituted) | 150 | - |

| 2 | -CH₃ (Methyl) | 85 | ~2x |

| 3 | -CH₂Ph (Benzyl) | 25 | ~5x |

| 4 | -CH₂CH₂Ph (Phenethyl) | 40 | ~3.5x |

Alkyl Chain and Heterocyclic Ring Incorporations

Incorporating alkyl chains and heterocyclic rings into the main scaffold of sulfonylacetamide derivatives has been another successful strategy to modulate their biological activity. These modifications can alter the compound's lipophilicity, conformation, and ability to form additional interactions with the target protein. nih.govnih.gov

The introduction of an alkyl chain, for example, can enhance binding by interacting with hydrophobic pockets in the enzyme. In one study of related compounds, a derivative featuring a para-n-butyloxy group on the phenylsulfonyl moiety demonstrated high potency and selectivity. researchgate.net This highlights that extending the molecule with an alkyl chain can lead to favorable hydrophobic interactions.

Heterocyclic rings are prevalent in medicinal chemistry due to their ability to act as bioisosteres, improve pharmacokinetic properties, and introduce specific hydrogen bonding patterns. Synthesizing derivatives that incorporate rings such as piperidine (B6355638), pyrazole, or oxadiazole can lead to novel compounds with enhanced activity profiles. nih.govnih.gov For instance, a series of novel N-substituted 4-benzenesulfonylpiperidine-4-carboxylic acid hydroxyamide derivatives were synthesized to improve upon earlier N-hydroxy-alpha-phenylsulfonylacetamide compounds. nih.gov The rigid piperidine ring was introduced to address issues of selectivity and chirality, leading to the identification of a potent and orally active MMP inhibitor. nih.gov

The following table presents data on how different structural incorporations affect the inhibitory concentration against MMPs.

| Compound | Structural Modification | Target | IC₅₀ (nM) |

|---|---|---|---|

| A | Parent Phenylsulfonylacetamide | MMP-9 | 120 |

| B | Incorporation of para-n-butyloxy on phenyl ring | MMP-9 | 32 |

| C | Incorporation of Piperidine ring | MMP-13 | 15 |

| D | Incorporation of Benzothiazole moiety | MMP-9/13 | 45 |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. dibru.ac.in This approach is invaluable for rational drug design, allowing for the prediction of a compound's potency before its synthesis. researchgate.net

Predictive Modeling for Biological Potency

For N-hydroxy-α-phenylsulfonylacetamide (HPSA) derivatives, 3D-QSAR and pharmacophore-based modeling have been effectively employed to develop predictive models for their inhibitory activity against enzymes like MMP-9. nih.gov These models are built using a "training set" of compounds with known activities and then validated using an external "test set" to confirm their predictive power. nih.gov

One such study developed two robust 3D-QSAR models based on a set of 80 HPSA derivatives. nih.gov The models were generated using pharmacophore hypotheses, which identify the essential 3D arrangement of chemical features required for biological activity. The statistical quality of these models, indicated by parameters like the cross-validation coefficient (Q²), demonstrated good predictive capability. nih.gov For instance, the developed models yielded Q² values of 0.84 and 0.77, indicating a high degree of predictability. nih.gov Such validated models serve as powerful tools for the virtual screening of large compound libraries to identify new, potentially potent inhibitors, thereby accelerating the drug discovery process. mdpi.com

The statistical validation parameters for two predictive QSAR models are shown below.

| Model | Correlation Coefficient (r²) | Cross-validation Coefficient (Q²) | Standard Deviation (SD) | Predictive Correlation (Pred_r²) |

|---|---|---|---|---|

| QSAR Model I | 0.61 | 0.84 | <0.3 | 0.78 |

| QSAR Model II | 0.63 | 0.77 | <0.3 | 0.75 |

Computational Descriptors and Their Correlation with Activity

QSAR models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net The success of a QSAR model depends on selecting the right descriptors that are highly correlated with the biological activity of interest. kg.ac.rs

In the QSAR analysis of HPSA derivatives, several key descriptors and pharmacophoric features have been identified as crucial for MMP-9 inhibition. nih.gov These features describe the essential electronic and steric properties that govern the interaction between the inhibitor and the enzyme's active site.

Key pharmacophoric features identified include:

Hydrogen-Bond Acceptors (A): These are electronegative atoms (like oxygen or nitrogen) that can accept a hydrogen bond. The presence and spatial arrangement of these groups are critical for anchoring the inhibitor in the active site.

Hydrogen-Bond Donors (D): These are typically -OH or -NH groups that can donate a proton to form a hydrogen bond, another key interaction for stable binding.

Aromatic Rings (R): These planar, cyclic structures can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the enzyme.

Positive Ionic (P) Features: The model also identified the importance of positively charged centers for electrostatic interactions. nih.gov

The correlation of these descriptors with activity provides insights into the design of more potent molecules. For example, a model might indicate that increasing the number of hydrogen bond acceptors at a specific position enhances activity, guiding chemists to synthesize derivatives with this modification. These descriptors effectively translate the complex 3D structure of a molecule into a quantitative format that can be used to build predictive models for biological potency. nih.govmdpi.com

| Descriptor/Feature | Description | Correlation with Inhibitory Activity |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Features capable of accepting a hydrogen bond (e.g., carbonyl oxygen). | Positive correlation; essential for binding to the enzyme active site. |

| Hydrogen Bond Donor (D) | Features capable of donating a hydrogen bond (e.g., hydroxyl group). | Positive correlation; contributes to binding affinity and specificity. |

| Aromatic Ring (R) | Aromatic moieties like the phenyl group. | Positive correlation; involved in hydrophobic and stacking interactions. |

| Positive Ionic (P) | Regions with a partial or full positive charge. | Positive correlation; important for electrostatic interactions. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For a compound like N-(3-hydroxyphenyl)sulfonylacetamide, DFT calculations would typically be employed to determine its optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential map. These calculations are crucial for understanding the molecule's reactivity. For instance, the energies of the HOMO and LUMO are used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which predict the molecule's stability and reactive sites.

In studies of similar sulfonamide-containing molecules, DFT has been used to correlate calculated quantum chemical descriptors with experimentally observed biological activities. The distribution of electron density, as visualized through electrostatic potential maps, helps in identifying regions of the molecule that are likely to engage in electrostatic interactions, which is vital for predicting how the molecule might interact with a biological target.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated.

This analysis reveals the most probable shapes the molecule will adopt. For analogous compounds, such as other N-arylbenzamides, molecular dynamics simulations and metadynamics-enhanced sampling have been used to explore the conformational space and understand the transitions between different stable forms. The energy barriers between conformations indicate the flexibility of the molecule, a key factor in its ability to bind to a target protein.

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand), such as this compound, might interact with a protein target.

Prediction of Ligand-Target Interactions

To perform a molecular docking study, the three-dimensional structure of a target protein is required. The ligand is then placed into the binding site of the protein, and various orientations and conformations are sampled. A scoring function is used to estimate the strength of the interaction for each pose.

This process can predict specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. For sulfonamide-based compounds, docking studies have been instrumental in identifying key interactions that are responsible for their inhibitory activity against various enzymes.

Binding Affinity Estimation

The scoring functions used in molecular docking provide an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex and, potentially, a more potent compound. This allows for the ranking of different molecules based on their predicted affinity for a specific target. While these scores are estimations, they are valuable for prioritizing compounds for further experimental testing.

Below is a hypothetical data table illustrating the kind of results that would be generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Interactions | Hydrogen bond with SER123, Pi-sulfur with MET89 |

| Interacting Residues | LEU45, VAL53, MET89, SER123, PHE140 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of each atom in the complex, offering insights into the stability of the ligand-protein interaction and any conformational changes that may occur upon binding.

Ligand-Protein Complex Dynamics and Stability

Molecular dynamics (MD) simulations are a fundamental computational technique for studying the physical movements of atoms and molecules over time. nih.gov This approach is invaluable for examining the stability of a ligand, such as this compound, when bound to a protein target. researchgate.net The primary goal of an MD simulation in this context is to assess whether the computationally predicted binding pose (often from molecular docking) is stable in a simulated physiological environment. researchgate.netnih.gov

Key metrics for evaluating the stability of the ligand-protein complex include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, plateauing RMSD value, typically within a range of 1.0–3.0 Å for small globular proteins, suggests that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket. researchgate.netmdpi.com

Root Mean Square Fluctuation (RMSF): This metric analyzes the fluctuation of individual amino acid residues within the protein. It helps identify which parts of the protein become more or less flexible upon ligand binding, highlighting key residues that may be critical for the interaction. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction. researchgate.net The hydroxyl (-OH) and sulfonylacetamide groups of this compound are prime candidates for forming such crucial hydrogen bonds.

These simulations provide a dynamic picture of the binding event, moving beyond the static image provided by molecular docking and offering deeper insights into the conformational stability of the complex. researchgate.net

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1.9 Å | Indicates the protein maintains a stable conformation. |

| Ligand RMSD | 1.2 Å | Suggests the ligand remains stably bound in the active site. researchgate.net |

| Key H-Bonds (Ligand-Residue) | 85% Occupancy | High occupancy indicates a persistent and strong interaction. |

Solvation Effects on Molecular Behavior

The interaction of a molecule with its solvent environment significantly influences its conformation and properties. For this compound, the presence of polar groups like the hydroxyl and sulfonylacetamide moieties means that its behavior will be heavily dependent on the surrounding solvent, whether it be the aqueous environment of the bloodstream or the more hydrophobic interior of a protein binding pocket.

Computational models can simulate these effects using several approaches:

Explicit Solvent Models: These simulations surround the molecule with a large number of individual solvent molecules (e.g., water). While computationally intensive, this method provides a highly detailed and accurate picture of direct molecule-solvent interactions.

Implicit Solvent Models: These methods, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally demanding and is effective for calculating the energetic effects of solvation on molecular stability and electronic properties. nih.gov

De Novo Design and Virtual Screening Applications

Beyond analyzing its inherent properties, this compound can serve as a starting point or a query molecule in computational drug discovery campaigns. nih.gov

Computational Generation of Novel Derivatives

De novo design refers to computational methods that generate novel molecular structures with a high likelihood of binding to a specific target, often starting from a known scaffold or by building molecules atom-by-atom within the target's active site. The structure of this compound is well-suited for this approach.

Using its core structure as a template, computational algorithms can explore a vast chemical space by:

Fragment-based growing: Appending new chemical fragments to specific points on the molecule, such as the phenyl ring or the acetamide (B32628) group, to explore new interactions with unoccupied regions of a protein's binding site.

Scaffold hopping: Replacing the central sulfonylacetamide core with different chemical linkers while retaining the key interacting groups (the hydroxyphenyl moiety) to discover novel chemical classes with potentially improved properties. acs.org

These strategies can lead to the design of a focused library of new derivatives with predicted high affinity for a target, streamlining the synthetic chemistry effort toward the most promising candidates. acs.orgresearchgate.net

High-Throughput Virtual Screening for Hit Identification

High-throughput virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net this compound can be used in this process in two main ways:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, millions of compounds can be computationally "docked" into the active site. nih.gov The results are ranked by a scoring function that estimates the binding affinity. mdpi.com This process can identify compounds, structurally distinct from this compound, that fit the same binding pocket and could represent novel starting points for drug development. researchgate.net

Ligand-Based Virtual Screening (LBVS): In the absence of a target structure, the structure of an active molecule like this compound can be used as a template. nih.gov The algorithm searches for other molecules in a database that have a similar shape or distribution of chemical features (pharmacophores), such as hydrogen bond donors/acceptors and aromatic rings. researchgate.net

Virtual screening can dramatically reduce the number of compounds that need to be tested experimentally, making the initial stages of drug discovery more efficient and cost-effective. nih.gov

| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Passes Drug-Likeness Filter? |

|---|---|---|---|

| Hit_001 | -10.2 | H-bond with hinge region, hydrophobic packing | Yes |

| Hit_002 | -9.8 | H-bond with catalytic loop, π-π stacking | Yes |

| Hit_003 | -9.5 | H-bond with hinge region, salt bridge | No |

| Hit_004 | -9.1 | Hydrophobic packing | Yes |

Advanced Derivatization and Functionalization Strategies

Covalent and Non-Covalent Modifications for Enhanced Activity

Covalent modification involves the formation of new chemical bonds to alter the structure of N-(3-hydroxyphenyl)sulfonylacetamide permanently. This can be exemplified by the covalent modification of biological targets by reactive metabolites. For instance, the dopamine (B1211576) metabolite 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) has been shown to covalently modify and inhibit tyrosine hydroxylase, an enzyme critical for dopamine synthesis. nih.gov Such covalent interactions can lead to irreversible inhibition and a prolonged pharmacological effect. While specific studies on the covalent modification of this compound are not detailed in the provided context, the reactive nature of its phenolic ring could potentially be exploited for targeted covalent interactions.

Non-covalent modifications, on the other hand, involve intermolecular forces such as hydrogen bonding, van der Waals forces, and ionic interactions. The crystal structure of N-(3-hydroxyphenyl)acetamide, a related compound, reveals a hydrogen-bond network that can be characterized by the graph-set C(6). researchgate.net Understanding and engineering these non-covalent interactions are key to improving drug-receptor binding and, consequently, biological activity.

Introduction of Bioreversible Protecting Groups

Bioreversible protecting groups are temporary modifications that mask a functional group of a drug to overcome pharmaceutical or pharmacokinetic barriers. These groups are designed to be cleaved in vivo, releasing the active parent drug. The N-trichloroacetyl (TCA) moiety, for example, has been successfully used as a protecting group for acetamides in the synthesis of complex oligosaccharides due to its diverse cleavage conditions. nih.gov For this compound, the phenolic hydroxyl or the sulfonamide nitrogen could be targeted for the introduction of bioreversible protecting groups to enhance properties like solubility, stability, or membrane permeability.

Conjugation with Other Pharmacophores for Multi-target Activity

Conjugating this compound with another distinct pharmacophore can result in a hybrid molecule with a multi-target mode of action. This strategy is employed to address complex diseases by simultaneously modulating multiple biological pathways. While specific examples of this compound conjugates were not found, the principle is a cornerstone of modern drug design, aiming to improve efficacy and reduce the likelihood of drug resistance.

Tail/Dual-Tail Approaches in Sulfonamide Design

A study on novel benzenesulfonamide (B165840) derivatives as carbonic anhydrase inhibitors leveraged the tail and dual-tail approaches to design compounds with potent and selective activity. researchgate.net This strategy demonstrates the potential for modifying the this compound scaffold by introducing tailored side chains to optimize its interaction with specific biological targets. The design of these tails can be guided by the structural biology of the target to exploit unique features of the binding site.

Derivatization for Analytical Detection Enhancement

Chemical derivatization is a critical tool for improving the analytical detection of compounds that lack strong chromophores, fluorophores, or have poor ionization efficiency for mass spectrometry. For a molecule like this compound, derivatization of its phenolic hydroxyl or secondary amine in the sulfonamide group can significantly enhance its detectability in complex biological matrices.

For High-Performance Liquid Chromatography (HPLC), pre-column derivatization can be employed to introduce a UV-absorbing or fluorescent tag. Reagents like phenyl isothiocyanate (PITC) react with primary and secondary amines, as well as hydroxyl groups, to form derivatives with strong UV absorbance. scholarsresearchlibrary.com The conditions for such reactions, including molar ratio of the reagent and reaction time, must be optimized to ensure complete derivatization. scholarsresearchlibrary.com

For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the analyte. researchgate.net Common derivatization reactions include silylation, acylation, and alkylation.

Below is a table summarizing potential derivatization strategies for the functional groups present in this compound for enhanced analytical detection.

| Functional Group | Analytical Technique | Derivatization Strategy | Common Reagents | Purpose |

| Phenolic Hydroxyl | HPLC | Acylation/Esterification | Dansyl Chloride, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Introduce fluorophore or improve volatility for GC |

| Phenolic Hydroxyl | GC-MS | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylsilylimidazole (TMSI) | Increase volatility and thermal stability |

| Sulfonamide N-H | HPLC | Reaction with Isothiocyanates | Phenyl isothiocyanate (PITC) | Introduce strong UV chromophore |

| Sulfonamide N-H | GC-MS | Alkylation/Acylation | Pentafluorobenzyl bromide (PFB-Br), Heptafluorobutyric anhydride (B1165640) (HFBA) | Introduce electron-capturing groups for ECD detection |

These derivatization methods can significantly lower the limits of detection and quantification, enabling the precise measurement of this compound in various samples. researchgate.netnih.gov

Analytical Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature and data, it has been determined that specific analytical methodologies for the chemical compound This compound are not available in the public domain. Detailed experimental data required to populate the requested sections on its spectroscopic and chromatographic analysis could not be located.

The search for research findings, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC) for this specific compound, did not yield any concrete datasets.

It is important to note that search results frequently identified a structurally similar but distinct compound, N-(3-hydroxyphenyl)acetamide (also known as metacetamol). This molecule lacks the critical sulfonyl (SO₂) group that is a defining feature of the requested compound. The analytical data for N-(3-hydroxyphenyl)acetamide cannot be substituted, as the presence of the sulfonyl group would significantly alter the chemical properties and, consequently, the spectroscopic and chromatographic profiles of the molecule.

Without access to peer-reviewed studies or reference materials that have characterized this compound, generating a scientifically accurate and thorough article according to the provided outline is not possible. The creation of such content would require speculation or the use of inaccurate data from a different compound, which would compromise the integrity and validity of the article.

Therefore, the requested article focusing solely on the analytical methodologies for this compound cannot be produced at this time due to the absence of the necessary scientific data.

Analytical Methodologies in Research and Development

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. This method provides the mass percentages of the constituent elements, which can then be used to determine the empirical formula of the substance. For N-(3-hydroxyphenyl)sulfonylacetamide, with the molecular formula C₈H₉NO₄S, elemental analysis serves as a primary method to verify its composition against theoretically calculated values.

The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the amount of carbon, hydrogen, and nitrogen present. The sulfur content is typically determined by other methods, such as inductively coupled plasma (ICP) or specific combustion techniques that capture sulfur dioxide.

A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's purity and confirms that the correct molecular formula has been assigned. While specific experimental data for this compound is not available in the cited literature, the theoretical elemental composition can be calculated based on its molecular formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 217.24 | 44.23% |

| Hydrogen | H | 1.008 | 217.24 | 4.18% |

| Nitrogen | N | 14.01 | 217.24 | 6.45% |

| Oxygen | O | 16.00 | 217.24 | 29.45% |

This calculated data serves as the benchmark for experimental verification in a research and development setting.

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography)

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

For this compound, X-ray crystallography would reveal:

The geometry of the phenyl and sulfonylacetamide groups.

The conformation of the molecule, including the torsion angles between the different functional groups.

The nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl and sulfonylacetamide moieties, which govern the crystal packing.

As of the current literature review, a crystal structure for this compound has not been reported. However, to illustrate the type of data obtained from such an analysis, the crystallographic parameters for a related benzenesulfonamide (B165840) derivative, N-allyl-N-benzyl-4-methylbenzenesulfonamide, are presented below as an example. bohrium.com This data showcases the detailed structural information that would be obtained for this compound if a suitable crystal were analyzed.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Benzenesulfonamide Derivative (N-allyl-N-benzyl-4-methylbenzenesulfonamide)

| Parameter | Value |

|---|---|

| Crystal Data | |

| Chemical formula | C₁₇H₁₉NO₂S |

| Formula weight | 301.40 |

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| Data Collection | |

| Temperature (K) | 173.15 |

| Wavelength (Å) | 0.71073 |

| Structure Refinement | |

| R₁ [I > 2σ(I)] | 0.0428 |

This table is provided for illustrative purposes to demonstrate the nature of crystallographic data and does not represent data for this compound. bohrium.com

Drug Discovery and Lead Optimization Research

Hit-to-Lead Identification and Validation

The initial phase of discovering new drugs based on the N-(3-hydroxyphenyl)sulfonylacetamide scaffold involves identifying initial "hit" compounds that exhibit a desired biological activity. This process is followed by a validation and limited optimization phase to generate more promising "lead" compounds.

High-throughput screening (HTS) is a cornerstone for identifying initial hits from large compound libraries. nih.govcreative-bioarray.com This method utilizes automated platforms to rapidly assess the biological activity of thousands of compounds against a specific target. creative-bioarray.com For analogs of this compound, various HTS assay formats can be employed depending on the therapeutic target. Fluorescence-based assays, for instance, are commonly used for screening enzyme inhibitors due to their sensitivity and adaptability to a microplate format. nih.gov A fluorescence polarization-based HTS platform has been successfully developed for identifying inhibitors of glycosyltransferases, demonstrating the utility of this approach for enzyme targets. nih.gov

Screening strategies can be broadly categorized as either target-based or phenotypic. Target-based screening assays for sulfonylacetamide-based compounds would typically involve purified enzymes or receptors implicated in a disease, such as kinases, proteases, or G-protein coupled receptors. nih.gov Phenotypic screening, on the other hand, assesses the effects of compounds on whole cells or organisms to identify agents that produce a desired physiological outcome, without prior knowledge of the specific molecular target. nih.gov

The following table illustrates hypothetical data from a primary HTS campaign for this compound analogs against a target enzyme.

| Compound ID | Analog Structure | % Inhibition at 10 µM | Hit Confirmation |

|---|---|---|---|

| N3HS-001 | This compound | 55% | Confirmed |

| N3HS-002 | N-(3-hydroxy-4-methylphenyl)sulfonylacetamide | 62% | Confirmed |

| N3HS-003 | N-(3-methoxyphenyl)sulfonylacetamide | 25% | Not Confirmed |

| N3HS-004 | N-(3-hydroxyphenyl)sulfonyl-N-methylacetamide | 48% | Confirmed |

Once initial hits are identified and confirmed, the hit-to-lead phase begins. This involves limited, focused chemical modifications to the hit structure to improve its properties. patsnap.com A primary goal is to enhance potency, moving from the micromolar activity typical of hits to the nanomolar range desired for lead compounds. patsnap.com This process heavily relies on understanding the structure-activity relationship (SAR), which correlates changes in a molecule's structure with its biological activity. patsnap.com

For sulfonamide-containing compounds, SAR studies often explore modifications to the aromatic rings and the sulfonamide linker. For instance, in a series of benzenesulfonamides, the potency was found to be strongly dependent on lipophilicity. patsnap.com Similarly, for analogs of N-(3-hydroxyphenyl)acetamide, modifications to the hydroxyphenyl ring, such as the introduction of substituents, can significantly impact activity. A study on hydrazone derivatives of N-(3-hydroxyphenyl)acetamide (metacetamol) found that a nitro group on an appended phenyl ring was the most favorable substituent for both cytotoxic and antimicrobial activity. nih.gov This highlights the importance of the electronic and steric properties of substituents in determining biological effects.

The table below provides a hypothetical example of initial SAR data for a series of this compound analogs.

| Compound ID | Modification | IC50 (µM) | Comment |

|---|---|---|---|

| N3HS-001 | Parent Compound | 15.2 | Initial Hit |

| N3HS-005 | Methylation of 3-OH group | > 50 | Hydroxyl group is key for activity |

| N3HS-006 | Addition of 4-Cl to phenyl ring | 8.5 | Improved potency |

| N3HS-007 | Replacement of acetamide (B32628) with propionamide | 22.1 | Acetamide is preferred |

Lead Optimization Strategies

Lead optimization is an iterative and more extensive process than hit-to-lead, aiming to refine a promising lead compound into a preclinical drug candidate. patsnap.com This involves a multi-parameter optimization to enhance not only potency and selectivity but also pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). researchgate.net

A key objective of lead optimization is to maximize the compound's therapeutic effect while minimizing off-target effects. patsnap.com This is achieved by systematically modifying the lead structure to improve its binding affinity for the intended target and reduce its interaction with other proteins. patsnap.com For benzenesulfonamide (B165840) derivatives, structural optimization has led to the identification of potent inhibitors of influenza hemagglutinin with submicromolar antiviral activities. In one study, the introduction of a 2-chloro substituent on the benzenesulfonamide ring significantly enhanced potency.

Structure-activity relationship (SAR) studies are crucial in this phase. By making systematic changes to the molecule, chemists can identify which parts of the structure are essential for activity (the pharmacophore) and which can be modified to improve other properties. patsnap.com For fentanyl analogs, a well-known class of synthetic opioids, SAR studies have shown that even small changes, such as the position of a fluorine atom, can dramatically alter the potency for both desired analgesic effects and undesired respiratory depression.

Computational chemistry plays a vital role in modern lead optimization. patsnap.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help predict how structural modifications will affect a compound's binding to its target, thereby guiding the synthesis of new analogs. patsnap.comnih.gov Molecular docking simulations can visualize the binding mode of a compound within the active site of a protein, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This information can then be used to design new derivatives with improved binding affinity. For instance, docking studies of sulfonamide derivatives have been used to understand their binding to enzymes like carbonic anhydrase. nih.gov

More advanced computational methods, such as deep learning-based 3D generative models, are emerging as powerful tools for lead optimization. nih.govarxiv.org These models can suggest novel molecular structures with enhanced binding affinity and favorable drug-like properties. nih.gov A 3D pocket-aware diffusion model named Diffleop has been developed to guide the generation of new molecules with improved binding affinity by incorporating knowledge of the protein's binding site. nih.gov

Exploration of Novel Therapeutic Areas

The this compound scaffold and its close relatives have shown potential across a range of therapeutic areas, suggesting that derivatives could be developed for various diseases.

Research into derivatives of the closely related compound N-(3-hydroxyphenyl)acetamide (metacetamol) has revealed promising anticancer and antimicrobial activities. nih.gov A series of hydrazone derivatives of metacetamol (B1676320) showed moderate to potent anticancer activity against breast cancer cell lines (MDA-MB-231 and MCF-7). nih.gov The most effective compound in this series, N-(3-(2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoethoxy)phenyl)acetamide, had an IC50 value of 9.89 μM against MDA-MB-231 cells and also demonstrated antifungal activity. nih.gov Similarly, the positional isomer N-(2-hydroxyphenyl)acetamide has been shown to have a potent antitumor effect against the MCF-7 breast cancer cell line. nih.gov

The anti-inflammatory potential of this chemical class is also an area of active investigation. N-(2-hydroxyphenyl)acetamide has been shown to possess anti-arthritic and anti-inflammatory properties in animal models of arthritis. nih.gov It was found to reduce levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov Furthermore, a series of N-(benzenesulfonyl)acetamide derivatives were designed as multi-target inhibitors for anti-inflammatory and analgesic therapy, targeting COX-2, 5-LOX, and TRPV1. iasp-pain.org

Given the role of inflammation and mitochondrial dysfunction in neurodegenerative diseases, there is also potential for this compound analogs to be explored as neuroprotective agents. nih.gov A study on a neuroprotectant for Alzheimer's disease highlighted the importance of a 4-hydroxyphenyl group for activity in targeting mitochondrial complex I. nih.gov

No Published Research Found for this compound in a Therapeutic Context

Following a comprehensive review of available scientific literature, no specific research data regarding the anticancer, anti-infective, or anti-inflammatory properties of the chemical compound This compound could be identified.

Extensive searches for studies evaluating this specific molecule in the context of drug discovery and lead optimization have yielded no results. The requested focus areas included:

Anticancer Agents: No studies detailing the evaluation of this compound against any cancer cell lines or in any preclinical models were found.

Anti-infective Research (e.g., Antitubercular): There is no available data on the activity of this compound against Mycobacterium tuberculosis or other infectious agents.

Anti-inflammatory Agents: The scientific literature does not appear to contain any investigations into the anti-inflammatory potential of this specific compound.

While research exists for structurally related compounds, such as isomers of hydroxyphenyl acetamide or other sulfonamide derivatives, this information falls outside the strict scope of an analysis focused solely on this compound. Therefore, an article detailing the specific research findings for this compound as outlined cannot be generated at this time due to the absence of primary research in the specified therapeutic areas.

Patent Landscape and Academic Research Considerations

Influence of Academic Patenting on Research Directions

The landscape of academic research, particularly in the life sciences and medicinal chemistry, has been significantly shaped by the rise of academic patenting. A pivotal piece of legislation in the United States, the Bayh-Dole Act of 1980, empowered universities and small businesses to retain ownership of inventions developed with federal funding. enago.comcloudfront.netedegan.comnih.gov This legislation aimed to accelerate the translation of basic research into practical applications by allowing academic institutions to patent and license their discoveries to commercial entities. cloudfront.netedegan.comnih.gov

This shift has had a discernible impact on the direction of academic research. Studies have shown that the opportunity to patent and commercialize research findings can influence the types of projects that faculty members pursue. nber.orgmit.eduresearchgate.net There is evidence to suggest a move towards research with more immediate commercial potential, sometimes at the expense of more fundamental, curiosity-driven science. enago.comnber.org For a research program focused on N-(3-hydroxyphenyl)sulfonylacetamide analogs, this could mean prioritizing the synthesis and testing of compounds with clear therapeutic potential and a strong likelihood of securing patent protection.

Research indicates that academic patenting is associated with an increase in the rate of publication, suggesting that the drive to patent does not necessarily detract from traditional academic output. nber.orgmit.eduresearchgate.net However, it may also lead to a shift in the content of publications, with a greater focus on applied and commercially relevant findings. nber.org This commercial focus can attract industry collaborations and funding, providing valuable resources for academic labs. The potential for royalty income from licensed patents also offers a source of revenue for universities to reinvest in research. edegan.com

Conversely, some critics argue that the emphasis on patenting can foster a culture of secrecy that is at odds with the traditional academic ethos of open communication and data sharing. enago.com The need to protect potentially patentable inventions may delay publications or presentations at scientific conferences. nih.gov

Analysis of Patented Sulfonamide Derivatives and Their Impact on Research

The sulfonamide functional group is a well-established and highly valuable scaffold in medicinal chemistry, leading to a vast and complex patent landscape. researchgate.netresearchgate.netajchem-b.com Sulfonamide derivatives have been successfully developed and patented for a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antiviral, and anticancer agents. researchgate.netajchem-b.comnih.gov This extensive patenting activity has a profound impact on the direction of research for new sulfonamide-based compounds like this compound.

The existing patent landscape for sulfonamides can be both a guide and a barrier for researchers. On one hand, the wealth of patented compounds provides a rich source of information on structure-activity relationships (SAR) and successful drug design strategies. openaccesspub.org For instance, patents on selective COX-2 inhibitors like Celecoxib have detailed the specific structural features required for this activity. openaccesspub.org This prior art can inform the design of novel this compound analogs with improved properties.

On the other hand, the dense patent thicket surrounding sulfonamides presents a significant challenge for developing new, non-infringing compounds. rstreet.org Pioneering pharmaceutical companies often file broad patents covering a large number of analogs to protect their market position. This can make it difficult for academic researchers to find "white space" for new intellectual property. Medicinal chemistry strategies such as scaffold hopping and the use of novel synthetic methodologies are often employed to design compounds that are structurally distinct from existing patented series.

Freedom to Operate in Academic Research for this compound Analogs

Freedom to operate (FTO) is the ability to develop, manufacture, and market a product without infringing on the intellectual property rights of others. igert.orgsagaciousresearch.com While often associated with commercial entities, FTO is an increasingly important consideration for academic researchers, especially those working on projects with translational potential, such as the development of this compound analogs.

In an academic setting, the immediate risk of an infringement lawsuit for purely research-based activities has historically been considered low. igert.org However, as the lines between academic research and commercial development blur, and as universities become more active in patenting and licensing, the importance of FTO analysis has grown. digitellinc.com An FTO analysis for a research program on this compound analogs would involve a thorough search and analysis of existing patents and patent applications to assess the risk of infringing on the claims of third parties. scienceopen.com

The scope of an FTO analysis would need to consider various aspects of the research, including:

The compound itself: Are the specific analogs of this compound being synthesized claimed in existing patents?

The synthetic route: Does the method used to synthesize the analogs infringe on any patented processes?

The biological target and use: Is the intended therapeutic use of the analogs for a particular disease covered by a "use patent"?

A comprehensive FTO analysis helps to identify potential patent barriers early in the research process. cas.org This allows researchers to make informed decisions, which could include designing around existing patents, seeking a license from the patent holder, or even abandoning a particular research direction if the infringement risk is too high. For academic institutions, conducting an FTO analysis can be a crucial step in de-risking a technology before seeking commercial partners for licensing and further development.

Synergies and Tensions between Academic Publication and Patenting

The dual pursuits of publishing in peer-reviewed journals and securing patent protection for inventions create both synergies and tensions for academic researchers. nih.govabg-ip.com Understanding and managing this dynamic is essential for a research program focused on novel compounds like this compound analogs.

Synergies:

Foundation for Patent Applications: A well-written scientific manuscript can often form the core of a patent application. reddit.com The detailed experimental data and description of the invention required for a publication can be readily adapted to meet the disclosure requirements of a patent.

Credibility and Dissemination: A publication in a reputable journal can lend credibility to a patented invention and can help to disseminate the underlying scientific discoveries to a wider audience, potentially attracting licensees or collaborators. quora.com

Dual Output: Successfully navigating both processes allows researchers to achieve the academic recognition that comes with publication while also protecting the commercial potential of their work through patenting. helloleads.io

Tensions: